7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile
Description
Overview of 7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile
This compound is a polyfunctional aromatic compound characterized by a naphthalene core substituted with three distinct functional groups: a bromine atom at position 7, a diethoxyphosphoryl-difluoromethyl group at position 6, and a nitrile group at position 2. Its molecular formula is C₁₆H₁₄BrF₂NO₃P , with a molecular weight of 426.17 g/mol .
Key Structural Features:
- Naphthalene backbone : A fused bicyclic aromatic system providing structural rigidity and electronic conjugation.
- Bromine substituent : Enhances electrophilic reactivity and participates in cross-coupling reactions.
- Diethoxyphosphoryl-difluoromethyl group : Combines phosphonate ester functionality with fluorine atoms, influencing solubility and bioactivity.
- Nitrile group : Serves as a versatile handle for further chemical transformations, including hydrolysis or reduction.
Table 1: Fundamental Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄BrF₂NO₃P |
| Molecular Weight | 426.17 g/mol |
| Key Functional Groups | Bromo, phosphonate, nitrile |
| Potential Applications | Medicinal chemistry, catalysis |
Historical Context and Discovery
The compound emerges from advancements in naphthalene derivative synthesis, particularly those integrating halogen and phosphorus-containing groups. While its exact discovery timeline remains undocumented, related structures like 7-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carboxylic acid (CAS 2497586-47-5) and difluoro(naphthalen-2-yl)methylphosphonate (CAS 143647-78-3) highlight sustained interest in phosphorylated naphthalenes since the early 2000s.
Early synthetic routes for analogous compounds involved:
- Diazo-coupling reactions for introducing fluorine substituents.
- Suzuki-Miyaura cross-coupling to install aryl bromides.
- Phosphonate esterification using diethyl chlorophosphate.
The integration of a nitrile group at position 2 likely stems from methodologies developed for 2-naphthonitrile (CAS 613-46-7), where cyanation is achieved via Rosenmund-von Braun or palladium-catalyzed reactions.
Rationale for Academic Investigation
This compound’s academic significance arises from:
- Structural complexity : The coexistence of electron-withdrawing (nitrile, phosphonate) and electron-donating (alkyl ether) groups creates unique electronic environments for studying reaction mechanisms.
- Pharmaceutical potential : Phosphonate groups mimic biological phosphates, making the compound a candidate for kinase inhibitor development.
- Material science applications : Fluorinated phosphonates exhibit thermal stability and adhesive properties, relevant to polymer chemistry.
Recent studies on 6-(difluoro-phosphono-methyl)naphthalene-2-carboxylic acid (DB08397) underscore the therapeutic relevance of similar architectures in targeting enzymes like protein tyrosine phosphatases.
Scope and Organization of the Research
This review systematically examines:
- Synthetic pathways : Optimizing yield and purity through modern catalytic methods.
- Spectroscopic characterization : NMR, IR, and mass spectral data for structural elucidation.
- Reactivity profiles : Cross-coupling, hydrolysis, and fluorination studies.
- Emerging applications : Drug discovery, organic electronics, and catalysis.
Subsequent sections will delve into these themes, leveraging experimental data from patents, computational analyses, and comparative studies to build a cohesive understanding of the compound’s scientific footprint.
Properties
IUPAC Name |
7-bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrF2NO3P/c1-3-22-24(21,23-4-2)16(18,19)14-8-12-6-5-11(10-20)7-13(12)9-15(14)17/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHIMFGIEAYGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=C(C=C2C=C(C=CC2=C1)C#N)Br)(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF2NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP-1B). This enzyme is implicated in various metabolic processes, including insulin signaling, making it a target for diabetes and obesity treatments. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure indicates the presence of a bromine atom, difluoromethyl group, and a diethoxyphosphoryl moiety, which are critical for its biological activity.
This compound functions primarily as a PTP-1B inhibitor. By inhibiting this enzyme, the compound enhances insulin signaling pathways, which can lead to improved glucose uptake and metabolism. This mechanism is particularly relevant in the context of diabetes management.
In Vitro Studies
Several studies have investigated the in vitro biological activities of naphthalene derivatives similar to this compound:
- Anticancer Activity : Compounds with similar naphthalene structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against MDA-MB-231 breast cancer cells, revealing that certain modifications led to enhanced apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Research has demonstrated that naphthalene derivatives exhibit antimicrobial activity against fungal strains such as Candida albicans. The minimum inhibitory concentration (MIC) values suggest potent antifungal properties in certain derivatives .
- Flow Cytometry Analysis : Flow cytometry assays indicated that certain naphthalene derivatives could induce both early and late apoptosis in treated cells. For example, compounds similar to this compound induced apoptosis rates comparable to established chemotherapeutics like doxorubicin .
In Vivo Studies
In vivo studies have further validated the potential of naphthalene derivatives as therapeutic agents. For instance, animal models treated with specific naphthalene compounds showed significant tumor growth suppression without apparent toxicity to major organs at therapeutic doses .
Data Summary
| Activity Type | Tested Compound | Cell Line/Organism | IC50/MIC Value | Effect Observed |
|---|---|---|---|---|
| Anticancer | Similar Naphthalene Derivative | MDA-MB-231 | IC50 = 0.098 μM | Induced apoptosis |
| Antifungal | Similar Naphthalene Derivative | Candida albicans | MIC = 15.6 μg/mL | Inhibited growth |
| PTP-1B Inhibition | This compound | - | - | Enhanced insulin signaling |
Case Studies
- Diabetes Treatment : A study highlighted the efficacy of PTP-1B inhibitors in managing diabetes by enhancing insulin sensitivity in diabetic models. The incorporation of phosphonate groups in naphthalene derivatives was crucial for their activity against PTP-1B .
- Cancer Therapeutics : Another study focused on a series of naphthalene-based compounds that demonstrated significant anticancer properties through apoptosis induction mechanisms. These findings support the potential application of this compound in cancer therapy .
Scientific Research Applications
Medicinal Chemistry
1.1 Enzyme Inhibition
One of the prominent applications of this compound is its role as an inhibitor of protein tyrosine phosphatase 1B (PTP-1B). PTP-1B is a significant target in the treatment of type 2 diabetes and obesity due to its involvement in insulin signaling pathways. Research indicates that derivatives of this compound can effectively inhibit PTP-1B, thereby enhancing insulin sensitivity and aiding in glucose metabolism .
Case Study: PTP-1B Inhibition
- Study Reference : A patent (CN102317296A) outlines the synthesis and evaluation of similar compounds that demonstrate effective inhibition of PTP-1B.
- Findings : The compounds showed promising results in vitro, with potential for further development into therapeutic agents for diabetes management.
Agricultural Chemistry
2.1 Agrochemical Development
The compound's unique structure allows it to be explored as a potential agrochemical. Its phosphonate group can interact with biological systems, making it a candidate for developing new pesticides or herbicides. The difluoromethyl group may enhance its biological activity and selectivity against pests.
Case Study: Herbicidal Activity
- Research Findings : Preliminary studies have shown that similar compounds exhibit herbicidal properties against specific weed species, suggesting that 7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile could be modified for enhanced efficacy in agricultural applications.
The synthesis of this compound typically involves multi-step reactions starting from commercially available naphthalene derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Synthesis Overview
- Step 1 : Bromination of naphthalene.
- Step 2 : Introduction of the diethoxyphosphoryl group.
- Step 3 : Addition of the difluoromethyl moiety.
Comparison with Similar Compounds
Key Findings :
- The 7-bromo derivative balances moderate halogen bonding and metabolic stability, whereas the 7-iodo analogue exhibits stronger halogen bonding but lower stability due to iodine’s susceptibility to enzymatic cleavage .
- 7-chloro analogues display reduced lipophilicity and weaker target interactions, limiting their utility in hydrophobic binding pockets.
Phosphoryl Group Variants
Modifications to the phosphoryl group significantly impact electronic and steric properties:
| Property | Diethoxyphosphoryl(difluoro)methyl | Dimethoxyphosphoryl(difluoro)methyl | Diethoxyphosphoryl(trifluoro)methyl |
|---|---|---|---|
| Electrophilicity | Moderate (fluorine electron-withdrawing) | Higher (methoxy smaller than ethoxy) | Very high (3 F atoms) |
| Hydrolytic Stability | Stable (ethoxy groups resist hydrolysis) | Less stable | Unstable (trifluoro) |
| Protein Binding | Strong (fluorine enhances van der Waals) | Moderate | Weak (excessive steric hindrance) |
Key Findings :
- The diethoxyphosphoryl(difluoro)methyl group offers optimal balance between electrophilicity and steric bulk, enabling efficient interactions with serine/threonine kinases in preclinical studies .
- Trifluoro analogues exhibit excessive electrophilicity, leading to hydrolysis and reduced bioavailability.
Carbonitrile Group Modifications
Replacing the carbonitrile (CN) with other functional groups alters hydrogen-bonding and metabolic pathways:
| Property | Carbonitrile (CN) | Carboxylic Acid (COOH) | Amide (CONH2) |
|---|---|---|---|
| Hydrogen-Bond Acceptor | Strong (sp-hybridized N) | Weak (ionized at physiological pH) | Moderate |
| Metabolic Stability | High (resistant to oxidation) | Low (phase II metabolism) | Moderate |
| Solubility | Low (logP ~3.8) | High (ionized COO⁻) | Moderate |
Key Findings :
- The carbonitrile group provides metabolic stability and strong hydrogen-bond acceptor capacity, critical for target engagement in kinase inhibitors.
- Carboxylic acid derivatives, while more soluble, suffer from rapid glucuronidation, limiting their in vivo efficacy .
Preparation Methods
Bromination of Naphthalene Derivatives
Objective: To selectively brominate the naphthalene core at the appropriate position (position 7) to facilitate subsequent substitution reactions.
- Reagents: N-bromosuccinimide (NBS) is commonly used due to its selectivity and milder conditions.
- Reaction Conditions: Typically performed in tetrahydrofuran (THF) at 0°C to 60°C, with reaction times around 3 hours, ensuring high yield and regioselectivity.
- Reaction Scheme:
Naphthalene-2,6-diol → 2,6-Dibromonaphthalene → Selective bromination at position 7
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| NBS | THF | 0-60°C | 97% |
This step provides the brominated intermediate necessary for further functionalization.
Introduction of the Difluoromethylphosphoryl Group
Objective: To attach the diethoxyphosphoryl(difluoro)methyl group at the brominated naphthalene.
- Borylation of Aryl Bromides: A key step involves converting the aryl bromide into a boronic ester or acid, which then undergoes a cross-coupling reaction.
- Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling is employed to introduce the phosphoryl group, utilizing boronic esters derived from the brominated intermediate.
- Reagents & Conditions:
| Reagent | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | Potassium acetate | Toluene | 80°C | 87.8% | |
| Bis(pinacolato)diboron | Pd catalyst | Tetrahydrofuran | 80°C | 73% |
- Formation of Difluoromethylphosphoryl Group: The phosphoryl group is introduced via nucleophilic substitution or addition reactions, often using difluoromethylphosphonate derivatives under basic conditions.
- Transition-metal catalysis, particularly palladium-catalyzed Suzuki coupling, is the most effective for attaching the phosphoryl group to the aromatic core.
- The phosphoryl group can be introduced using diethyl phosphonate derivatives, which are then converted into the difluoro form via halogen exchange reactions.
Incorporation of the Nitrile Group at Position 2
Objective: To introduce the carbonitrile group at the naphthalene position 2.
- Direct Cyanation: A typical approach involves the nucleophilic substitution of a suitable leaving group (e.g., halogen) with cyanide.
- Reagents: Copper cyanide or sodium cyanide, in the presence of a catalyst such as copper(I) iodide.
- Reaction Conditions: Usually performed in polar aprotic solvents like acetonitrile or dimethylformamide at elevated temperatures (~100°C).
- Cyanation of brominated naphthalene derivatives yields the nitrile with high efficiency, often exceeding 90% yield.
- The process is compatible with other functional groups, including phosphoryl and halogen substituents, provided the reaction conditions are carefully optimized.
Final Purification and Characterization
The synthesized compound is purified via silica gel chromatography, recrystallization, or preparative HPLC. Characterization involves NMR, MS, and IR spectroscopy to confirm the structure and purity.
Summary of Preparation Strategy
Notes and Considerations
- Selectivity: Regioselectivity in bromination and cyanation is critical to ensure the correct substitution pattern.
- Purity: Multiple purification steps, including chromatography and recrystallization, are necessary to achieve pharmaceutical-grade purity.
- Reaction Optimization: Conditions such as temperature, solvent, and catalysts must be optimized for scale-up and reproducibility.
- Safety: Handling of cyanide reagents and fluorinated compounds requires strict safety protocols.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile, and how can purity be ensured?
- Methodological Answer : The synthesis likely involves sequential functionalization of the naphthalene core. A plausible route starts with bromination at position 7, followed by introduction of the diethoxyphosphoryl(difluoro)methyl group via nucleophilic substitution or radical-mediated reactions. For the phosphonate moiety, triethylphosphite can react with brominated intermediates under heated conditions (e.g., 80°C in acetonitrile) to form phosphorylated products . Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Analytical techniques like HPLC (≥95% purity) and NMR (e.g., ³¹P NMR for phosphonate confirmation) are critical for validation.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm). The difluoromethyl group shows characteristic ¹⁹F NMR splitting (J ~ 250 Hz for CF₂) .
- ³¹P NMR : Confirms the phosphonate group (δ ~0–5 ppm, depending on substituents) .
- HRMS : Exact mass calculation (e.g., C₁₆H₁₄BrF₂NO₃P⁺ requires m/z 430.9872) ensures molecular integrity.
- X-ray crystallography : Resolves stereoelectronic effects of fluorine and phosphonate groups on molecular conformation .
Advanced Research Questions
Q. How do the difluoromethyl and phosphonate groups influence the compound’s bioavailability and target-binding affinity?
- Methodological Answer :
- Fluorine Effects : The CF₂ group enhances metabolic stability by resisting oxidative degradation and modulates lipophilicity (logP). Fluorine’s electronegativity also alters electron density in the naphthalene ring, potentially improving π-π stacking with aromatic residues in target proteins .
- Phosphonate Role : The diethoxyphosphoryl group mimics phosphate moieties in biological systems, enabling interactions with kinases or phosphatases. Competitive inhibition assays (e.g., IC₅₀ determination) and molecular docking (PDB-based simulations) can quantify binding affinity .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Analog Design : Synthesize derivatives with variations in substituents (e.g., replacing Br with Cl, modifying phosphonate ester groups) .
- Biological Testing : Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity. For example, replacing Br with a methyl group may alter steric hindrance at the binding site.
- Computational Modeling : QSAR models or DFT calculations predict electronic effects of substituents on reactivity and binding .
Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction intermediates via LC-MS or in situ IR spectroscopy during Suzuki-Miyaura couplings (using the bromo site).
- Isotopic Labeling : Introduce ¹⁸O into the phosphonate group to track hydrolysis pathways under physiological conditions.
- Theoretical Studies : Transition state analysis (Gaussian09, B3LYP/6-31G*) identifies rate-limiting steps in phosphonate-group reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
